1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine
Overview
Description
The compound “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is a guanidine derivative. Guanidine is a strong organic base that has been used in various chemical reactions . The tetrahydro-2H-pyran-4-yl group is a cyclic ether, also known as a pyran, which is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a guanidine group attached to a tetrahydropyran ring via an ethyl linker .Chemical Reactions Analysis
Guanidines are known to participate in a variety of chemical reactions, including condensation reactions and substitutions . The tetrahydropyran ring could potentially undergo reactions at the ether oxygen or via ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Guanidines are typically solid at room temperature and highly soluble in water . Tetrahydropyrans are typically liquids that are moderately soluble in water .Scientific Research Applications
Organic Synthesis and Heterocyclic Compounds
One notable application involves the interaction of substituted guanidines with fused pyrans, leading to the formation of heterocyclic compounds. For instance, the reaction between tetramethylguanidine and fused 4H-pyrans results in substituted 2-(3-oxoprop-1-en-1-yl)guanidines through a conjugate 1,4-addition followed by the opening of the dihydropyran ring (Osyanin et al., 2016). This process highlights the utility of guanidine derivatives in synthesizing complex organic structures, potentially useful in pharmaceutical research.
Catalysis and Synthesis of Pyran Derivatives
In catalysis, guanidine bases, including those structurally related to 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine, are utilized in the synthesis of 4H-pyran derivatives. An efficient method described uses tetramethylguanidine in ionic liquids as a recyclable catalytic system for condensing aromatic aldehydes, malononitriles, and β-dicarbonyl compounds to produce 4H-pyran derivatives (Peng et al., 2005). This exemplifies the role of guanidine derivatives in green chemistry by facilitating environmentally friendly synthesis routes.
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, where guanidine is used as a precursor or intermediary, has been investigated for their antibacterial properties. Compounds synthesized from reactions involving guanidine hydrochloride demonstrated significant antibacterial activity, underscoring the potential of guanidine derivatives in developing new antibacterial agents (Azab et al., 2013).
Biomimetic Coordination Chemistry
Guanidine derivatives are also relevant in biomimetic coordination chemistry, where they serve as ligands in the synthesis of complex molecules. The design of bis-guanidine ligands, for instance, showcases the versatility of guanidine in mimicking biological systems and facilitating the study of biochemical processes (Herres‐Pawlis et al., 2005).
Guanidine in Multicomponent Reactions
Guanidine derivatives are instrumental in multicomponent reactions for constructing complex heterocyclic systems, demonstrating their role in advancing synthetic methodologies. For example, the use of guanidine and amidine in domino reactions facilitates the synthesis of triazaphenalenes, pyrimidines, and pyridines, highlighting the compound's utility in creating diverse molecular architectures (Pratap et al., 2007).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 1-ethyl-n-(phenylmethyl)-4-(tetrahydro-2h-pyran-4-ylamino)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide, is known to target the camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans .
Biochemical Pathways
It is known that acid phosphatase (apase), a related compound, non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This suggests that 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine might be involved in similar biochemical pathways.
Properties
IUPAC Name |
1-ethyl-1-(oxan-4-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNNLECMIDXZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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